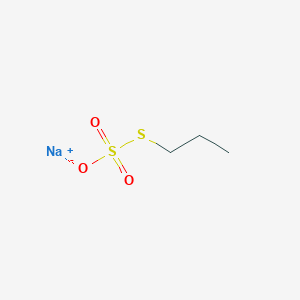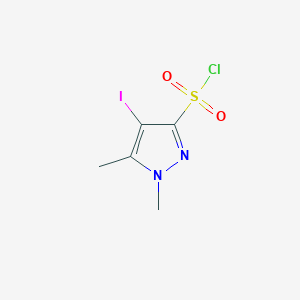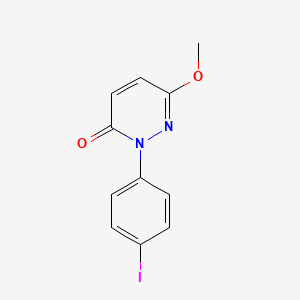
5,6-Difluoro-3-methoxy-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of fluorine atoms and a methoxy group in its structure makes it an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3-methoxypyrazin-2-amine typically involves the reaction of 5,6-difluoropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of 5,6-Difluoro-3-methoxypyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation: Products include pyrazine oxides.
Reduction: Products include reduced amines and other derivatives.
Aplicaciones Científicas De Investigación
5,6-Difluoro-3-methoxypyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxypyrazin-2-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,6-Difluoropyrazine: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxypyrazine: Lacks the fluorine atoms and has different chemical properties.
Uniqueness
5,6-Difluoro-3-methoxypyrazin-2-amine is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity, binding affinity, and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C5H5F2N3O |
|---|---|
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
5,6-difluoro-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9) |
Clave InChI |
ISOHDVRVXJUNAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C(=N1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)

![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)







